molecular formula C6H9F3N2O4 B2407142 [(1S,2R)-2-Nitrocyclopropyl]methanamine;2,2,2-trifluoroacetic acid CAS No. 2378489-92-8

[(1S,2R)-2-Nitrocyclopropyl]methanamine;2,2,2-trifluoroacetic acid

Cat. No. B2407142
CAS RN: 2378489-92-8
M. Wt: 230.143
InChI Key: CKIKLRIXMMVHFE-RFKZQXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “[(1S,2R)-2-Nitrocyclopropyl]methanamine;2,2,2-trifluoroacetic acid” is a chemical compound with the molecular formula C4H8N2O2.C2HF3O2 . It is stored at a temperature of 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string: 5-2-3-1-4 (3)6 (7)8;3-2 (4,5)1 (6)7 . This string represents the structure of the molecule in a linear format, where each character or set of characters represents an atom or a bond.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a storage temperature of 4 degrees Celsius and a physical form of powder .

Safety and Hazards

The safety information for “[(1S,2R)-2-Nitrocyclopropyl]methanamine;2,2,2-trifluoroacetic acid” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

[(1S,2R)-2-nitrocyclopropyl]methanamine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2.C2HF3O2/c5-2-3-1-4(3)6(7)8;3-2(4,5)1(6)7/h3-4H,1-2,5H2;(H,6,7)/t3-,4+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIKLRIXMMVHFE-RFKZQXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1[N+](=O)[O-])CN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1[N+](=O)[O-])CN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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